(-)-N-Formylcytisine
(-)-N-Formylcytisine
Brand Name:
Vulcanchem
CAS No.:
53007-06-0
VCID:
VC0056815
InChI:
InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m0/s1
SMILES:
C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O
Molecular Formula:
C12H14N2O2
Molecular Weight:
218.25 g/mol
(-)-N-Formylcytisine
CAS No.: 53007-06-0
Reference Standards
VCID: VC0056815
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
CAS No. | 53007-06-0 |
---|---|
Product Name | (-)-N-Formylcytisine |
Molecular Formula | C12H14N2O2 |
Molecular Weight | 218.25 g/mol |
IUPAC Name | (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde |
Standard InChI | InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m0/s1 |
Standard InChIKey | PCYQRXYBKKZUSR-VHSXEESVSA-N |
Isomeric SMILES | C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)C=O |
SMILES | C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O |
Canonical SMILES | C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O |
Synonyms | (1R,5S)-1,5,6,8-Tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-carboxaldehyde; (1R)-1,5,6,8-Tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-carboxaldehyde; (-)-N-Formylcytisine |
PubChem Compound | 179619 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume